
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CBR-5884, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of oxalamide derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. By inhibiting LSD1, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. This mechanism of action has been found to be responsible for the antitumor activity of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide.
Biochemical and Physiological Effects:
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been found to have several biochemical and physiological effects. In addition to its antitumor activity, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been shown to have anti-inflammatory and analgesic effects. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is its potent antitumor activity against various types of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is its relatively simple and efficient synthesis method. However, one of the major limitations of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. One of the major areas of research is the development of new anticancer drugs based on N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. Several studies have shown that N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has potent antitumor activity, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the exploration of the immunomodulatory effects of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been found to modulate the immune system, and further research is needed to understand its mechanism of action and potential applications in immunotherapy. Finally, further research is needed to optimize the synthesis method of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide involves the reaction of 2-chlorobenzylamine with 2-(dimethylamino)-2-(thiophen-3-yl)acetic acid in the presence of oxalyl chloride. The resulting compound is then treated with N,N-dimethylethylenediamine to obtain the final product, N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. The synthesis of N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been reported in several research articles and has been found to be a relatively simple and efficient method.
Wissenschaftliche Forschungsanwendungen
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been extensively used in scientific research due to its potential applications in various fields. One of the major areas of research where N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been studied is cancer research. Several studies have shown that N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-5-3-4-6-14(12)18/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOQVUACKWURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

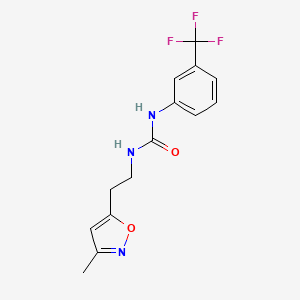
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)


![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2903942.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)

![2-methyl-6-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2903949.png)
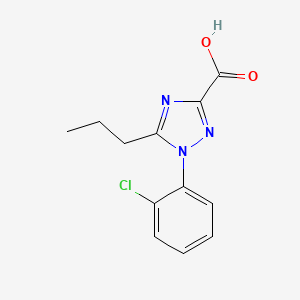
![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)
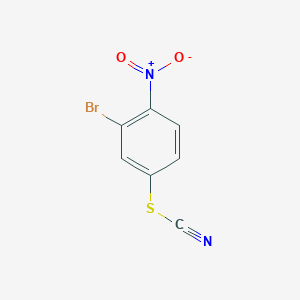
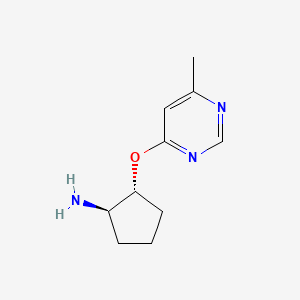
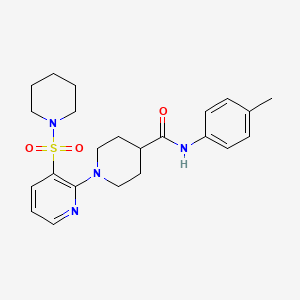
![N-(2-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2903959.png)